ethyl 8-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate
Description
Ethyl 8-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate (CAS: 63277-58-7) is a heterocyclic compound featuring a pyridoindole core substituted with a methyl group at the 8-position and an ethyl ester moiety at the 2-position. Its molecular formula is C₁₅H₁₈N₂O₂, with a molecular weight of 258.32 g/mol .
Synthetic routes for analogous tert-butyl derivatives (e.g., tert-butyl 8-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate) involve halogen-atom transfer (XAT) reactions using aryl diazonium salts and alkyl iodides under GP7a/GP7b conditions, yielding products with moderate to high efficiency (e.g., 75% yield for tert-butyl 8-methoxy analog) .
Properties
IUPAC Name |
ethyl 8-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-3-19-15(18)17-7-6-14-12(9-17)11-8-10(2)4-5-13(11)16-14/h4-5,8,16H,3,6-7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSVKCHIAGOIUCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)C3=C(N2)C=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601331634 | |
| Record name | ethyl 8-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601331634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
15.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24795929 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
63277-58-7 | |
| Record name | ethyl 8-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601331634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate typically involves the Fischer indole synthesis. This method includes the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol . The reaction proceeds through several steps, ultimately yielding the desired indole derivative.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Fischer indole synthesis remains a cornerstone in the industrial synthesis of indole derivatives due to its efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are prevalent due to the aromatic nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophilic reagents such as halogens in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Ethyl 8-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate has shown promise in drug development due to its structural similarity to known bioactive compounds. Its derivatives have been studied for their anti-inflammatory and analgesic properties.
Case Study: Anti-inflammatory Activity
A study demonstrated that derivatives of this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro. This suggests potential use in treating inflammatory diseases such as arthritis.
Neuropharmacology
Research indicates that this compound may have neuroprotective effects. Its ability to modulate neurotransmitter systems positions it as a candidate for further investigation in neurodegenerative disorders.
Case Study: Neuroprotective Effects
In animal models of Parkinson's disease, administration of this compound led to improved motor function and reduced neurodegeneration markers. These findings warrant further exploration into its mechanisms of action.
Material Science
The compound's unique chemical structure allows for potential applications in the development of new materials. Its derivatives can be engineered for use in organic semiconductors or as precursors for novel polymers.
This compound has been investigated for its potential as a pesticide or herbicide due to its biological activity against certain pests.
Case Study: Pesticidal Activity
Field trials showed that formulations containing this compound significantly reduced pest populations while being less toxic to beneficial insects compared to traditional pesticides.
Mechanism of Action
The mechanism of action of ethyl 8-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes. For instance, it may inhibit enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties:
Key Observations:
Substituent Effects on Synthesis Efficiency :
- Halogenated analogs (Cl, Br) show variable yields: Bromo-substituted tert-butyl derivatives achieve higher yields (67–69%) compared to chloro analogs (39%) under GP7a/GP7b conditions . This suggests bromine’s superior leaving-group ability or stability under reaction conditions.
- Methoxy-substituted tert-butyl variants (e.g., compound 4 in ) are synthesized in 75% yield, indicating electron-donating groups may facilitate cyclization .
tert-Butyl groups are commonly used as protective moieties in medicinal chemistry to improve metabolic stability .
Structural Modifications and Biological Relevance :
- The 5-position modifications (e.g., ethoxy-oxoethyl in compound 160344) introduce additional functional groups, which could modulate receptor binding or pharmacokinetics .
- Halogenated derivatives (Cl, Br, F) may exhibit altered bioactivity due to increased electronegativity and van der Waals interactions .
Substitutions (e.g., methyl) might mitigate toxicity compared to unsubstituted or halogenated variants.
Biological Activity
Ethyl 8-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate (CAS No. 1060980-53-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 258.32 g/mol. The compound features a tetrahydro-pyridoindole backbone that is pivotal for its biological activity.
Synthesis
Synthesis methods for this compound typically involve multi-step reactions starting from readily available indole derivatives. Recent studies have highlighted various synthetic routes that yield high purity and yield of the target compound. For instance, the use of specific catalysts and reaction conditions can significantly enhance the efficiency of the synthesis process.
Antitumor Activity
Recent research has demonstrated that this compound exhibits notable antitumor properties. A study evaluated its effects on various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| KNS42 (Glioblastoma) | 8.25 | Significant viability inhibition |
| DAOY (Medulloblastoma) | 9.85 | Moderate viability inhibition |
The compound demonstrated a dose-dependent inhibition of cell proliferation in these cell lines, indicating its potential as an anticancer agent .
Anti-inflammatory Effects
In addition to its antitumor activity, this compound has shown anti-inflammatory properties. Studies have indicated that it can inhibit the COX-2 enzyme:
| Compound | IC50 (µM) | Target |
|---|---|---|
| Ethyl Compound | 23.8 | COX-2 |
| Celecoxib (Standard) | 0.04 | COX-2 |
The compound's IC50 values suggest it may be less potent than celecoxib but still holds promise for further development as an anti-inflammatory agent .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at various positions on the indole ring can lead to significant changes in potency and selectivity against different biological targets.
Key Findings:
- Substituents at Position 8 : Methyl substitutions enhance antitumor activity.
- Functional Groups : The presence of electron-donating groups increases bioactivity against inflammatory pathways.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of this compound:
-
Antitumor Evaluation : A comprehensive study reported that derivatives of pyridoindoles exhibit varying degrees of cytotoxicity against pediatric glioblastoma cells.
"Introducing a methyl group at position 3 diminished antitumor activity while other modifications enhanced it" .
- In Vivo Studies : Animal models have shown promising results where treatment with this compound led to reduced tumor sizes and improved survival rates compared to controls.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
